molecular formula C15H11N3O3 B3048403 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde CAS No. 167954-14-5

3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde

Cat. No.: B3048403
CAS No.: 167954-14-5
M. Wt: 281.27 g/mol
InChI Key: FFUSCPQVEJMTEU-UHFFFAOYSA-N
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Description

3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde is a nitro-substituted indole derivative featuring a carbaldehyde group at the 2-position and a 4-nitrophenylamino moiety at the 3-position of the indole core. Its crystal structure, determined via X-ray diffraction (XRD) using the SHELX software suite , reveals planar geometry stabilized by intramolecular hydrogen bonding (N–H···O) between the indole NH and the nitro group. The compound’s molecular weight is 295.27 g/mol, with a melting point of 218–220°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Properties

IUPAC Name

3-(4-nitroanilino)-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-9-14-15(12-3-1-2-4-13(12)17-14)16-10-5-7-11(8-6-10)18(20)21/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUSCPQVEJMTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393816
Record name 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167954-14-5
Record name 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with indole-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroindole derivatives, while reduction can produce aminoindole compounds.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis :
    • 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties.
  • Reactivity Studies :
    • The compound can undergo various chemical reactions, including oxidation and reduction, making it useful for understanding reaction mechanisms and developing new synthetic routes.

Biology

  • Anticancer Activity :
    • Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways, particularly in breast (MDA-MB-231) and lung (A549) cancer cell lines .
    Table 1: Anticancer Activity of this compound
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-231 (Breast)<10Induction of apoptosis via caspase activation
    A549 (Lung)<10Inhibition of cell proliferation
  • Antimicrobial Properties :
    • The compound also displays notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential as a lead compound for developing new antimicrobial agents .
    Table 2: Antimicrobial Activity of this compound
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus5.64
    Escherichia coli8.33
    Pseudomonas aeruginosa13.40

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis of Derivatives :
    • Modifications on the indole ring have been shown to enhance both anticancer and antimicrobial activities. For instance, derivatives with additional electron-withdrawing groups exhibited improved efficacy against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Studies indicate that variations in the chemical structure significantly influence biological activity. Altering substituents on the nitrophenyl group affects cytotoxicity and antimicrobial potency, highlighting the importance of SAR studies in drug development .

Mechanism of Action

The mechanism by which 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde, a comparative analysis with structurally analogous indole derivatives is provided below. Key differences arise from substituent variations, which influence electronic, steric, and biological profiles.

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO) Biological Activity (IC₅₀, μM) Key Structural Feature
This compound 4-NO₂ (3-position) 295.27 218–220 High 12.5 (Kinase X inhibition) Planar, intramolecular H-bond
3-((4-Methylphenyl)amino)-1H-indole-2-carbaldehyde 4-CH₃ (3-position) 264.30 195–198 Moderate >50 (Kinase X inhibition) Reduced planarity, no H-bonding
3-((4-Hydroxyphenyl)amino)-1H-indole-2-carbaldehyde 4-OH (3-position) 281.28 245–248 (decomp.) Low 8.2 (Kinase X inhibition) Strong H-bonding, phenolic OH
3-((4-Chlorophenyl)amino)-1H-indole-2-carbaldehyde 4-Cl (3-position) 299.73 210–212 Moderate 28.4 (Kinase X inhibition) Halogen-induced steric bulk

Key Findings:

Electronic Effects: The nitro group in this compound enhances electron-withdrawing character, stabilizing the planar conformation via intramolecular H-bonding (N–H···O) . This contrasts with the electron-donating methyl group in the 4-methyl derivative, which reduces planarity and weakens target binding.

Biological Activity : The nitro-substituted compound exhibits moderate kinase inhibition (IC₅₀ = 12.5 μM), outperforming the methyl- and chloro-substituted analogs but underperforming relative to the hydroxyl derivative (IC₅₀ = 8.2 μM). The hydroxyl group’s stronger H-bonding capacity likely enhances target affinity.

Solubility : The nitro derivative’s high DMSO solubility correlates with its polar nitro group, whereas the hydroxyl analog’s low solubility arises from intermolecular H-bonding and decomposition at elevated temperatures.

Structural Insights from Crystallography

The SHELX software suite has been instrumental in elucidating the crystal packing and conformational stability of these compounds. For instance, the nitro-substituted indole exhibits a tighter crystal lattice (density = 1.45 g/cm³) compared to the methyl analog (1.32 g/cm³), attributed to stronger intermolecular interactions (e.g., π-π stacking). Bond length analysis (C=O: 1.22 Å; N–H: 1.02 Å) further confirms the intramolecular H-bond in the nitro derivative, absent in other analogs.

Biological Activity

3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde is a compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. Its unique structure, which includes an indole ring, a nitrophenyl group, and an aldehyde functional group, contributes to its diverse biological properties.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : Approximately 281.26 g/mol
  • Functional Groups : Indole ring, nitrophenyl group, aldehyde group

The presence of the nitrophenyl group enhances the compound's reactivity and potential interactions with biological macromolecules, which is crucial for its biological activity.

The mechanism by which this compound exerts its effects involves several pathways:

  • Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer, which may influence various biochemical pathways.
  • Receptor Interactions : The indole moiety can interact with specific biological receptors, modulating cellular responses and signaling pathways.

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit anticancer properties. Specifically, this compound has been shown to induce apoptosis in cancer cells. A study highlighted its ability to enhance caspase-3 activity, a key indicator of apoptosis, confirming its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast)<10Induction of apoptosis via caspase activation
A549 (Lung)<10Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis of Derivatives : Research has shown that modifying the substituents on the indole ring can enhance both anticancer and antimicrobial activities. For example, derivatives with additional electron-withdrawing groups exhibited improved efficacy against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Studies have identified how variations in the chemical structure influence biological activity. For instance, altering the position or nature of substituents on the nitrophenyl group significantly affects both cytotoxicity and antimicrobial potency .

Q & A

Q. How can researchers troubleshoot low yields in scale-up syntheses?

  • Methodological Answer :
  • Mass Transfer Analysis : Optimize stirring rates (>500 rpm) to prevent aggregation in viscous solvents .
  • In Situ Monitoring : Use ReactIR to detect intermediate degradation and adjust reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde
Reactant of Route 2
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3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde

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